molecular formula C14H16FN3O2 B2972502 1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine CAS No. 1607283-12-4

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine

Cat. No.: B2972502
CAS No.: 1607283-12-4
M. Wt: 277.299
InChI Key: IYICFUBNWKAYCU-UHFFFAOYSA-N
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Description

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a piperazine derivative featuring a 2-fluoro-4-nitrophenylmethyl group and a propargyl (prop-2-ynyl) substituent.

Properties

IUPAC Name

1-[(2-fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-5-16-6-8-17(9-7-16)11-12-3-4-13(18(19)20)10-14(12)15/h1,3-4,10H,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYICFUBNWKAYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the nucleophile, products can include various substituted derivatives.

Scientific Research Applications

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Analysis on the Piperazine Ring

The propargyl group distinguishes the target compound from analogs with bulkier or less reactive substituents:

  • 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4): Replaces the propargyl group with a methyl, reducing steric hindrance and metabolic stability. The methyl group may limit interactions with hydrophobic binding pockets compared to the linear propargyl chain .
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (CAS 332850-87-0): Features a benzoyl group instead of the fluoronitrobenzyl moiety. The ketone linker alters electron distribution and may increase susceptibility to enzymatic degradation .
  • The propargyl group is retained, suggesting shared synthetic pathways .

Aromatic Ring Modifications

The 2-fluoro-4-nitrophenyl group is compared to other substituted phenyl rings:

  • 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine (CAS 1399658-94-6): Replaces fluorine with chlorine and adds a methoxyphenyl group. Chlorine’s larger atomic radius may sterically hinder interactions, while the methoxy group improves solubility but reduces metabolic stability .
  • 1-Methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]-piperazine (CAS 694499-24-6): Introduces a trifluoromethyl group , enhancing electron-withdrawing effects and stability. However, the trifluoromethyl group may increase molecular weight and reduce bioavailability .
  • Bis(4-fluorophenyl)methoxyethyl-piperazine derivatives (e.g., ): Feature bulkier bis-fluorophenyl groups, which may improve target selectivity but complicate synthesis .

Pharmacological Potential

  • Anti-Tubercular Activity: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () demonstrates that fluoronitroaromatic compounds can disrupt iron acquisition in Mycobacterium tuberculosis.
  • Monoamine Oxidase (MAO) Inhibition: Analogs like 4-(3-nitrophenyl)thiazol-2-ylhydrazones () highlight nitroaryl groups’ role in MAO-B inhibition. The propargyl group in the target compound could enhance binding to MAO-B’s hydrophobic active site .

Biological Activity

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15FN2O2
  • Molecular Weight : 250.27 g/mol
  • CAS Number : 78543-06-3

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Studies have shown that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine, contributing to its antidepressant effects. In animal models, it has been observed to reduce depressive-like behaviors, suggesting potential as an antidepressant agent.
  • Antitumor Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. In vitro assays demonstrated cytotoxic effects against breast and colon cancer cells, indicating a possible role in cancer therapy.
  • Antimicrobial Activity : The compound has shown activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. Further investigations are necessary to elucidate the specific mechanisms involved.

The biological activity of this compound is thought to be mediated through:

  • Receptor Modulation : The compound may act as a modulator of various receptors, including serotonin receptors (5-HT) and adrenergic receptors, influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in tumor progression or microbial growth, although specific targets remain to be fully characterized.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models evaluated the antidepressant-like effects of the compound. Results indicated significant reductions in immobility time in the forced swim test compared to control groups, suggesting enhanced mood-related behaviors.

Case Study 2: Antitumor Activity

In vitro studies were performed on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed that treatment with varying concentrations of the compound led to dose-dependent reductions in cell viability, with IC50 values indicating potent antitumor activity.

Cell LineIC50 (µM)% Viability at 50 µM
MCF-71530%
HT-292025%

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